N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride
Overview
Description
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in research and has a molecular weight of 251.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride typically involves the reaction of cyclopropylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclopropylamine. This intermediate is then reacted with methanesulfonyl chloride to yield N-[2-(cyclopropylamino)ethyl]methanesulfonamide. Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclopropylamino)ethyl]methanesulfonamide
- N-[2-(cyclopropylamino)ethyl]ethanesulfonamide
- N-[2-(cyclopropylamino)ethyl]propanesulfonamide
Uniqueness
N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride is unique due to its specific structural features, such as the cyclopropylamino group and the methanesulfonamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-[2-(cyclopropylamino)ethyl]methanesulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c1-11(9,10)8-5-4-7-6-2-3-6;;/h6-8H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMFXHGXRWYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1CC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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